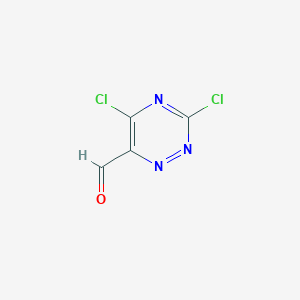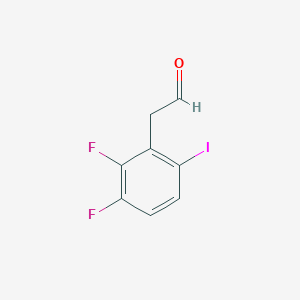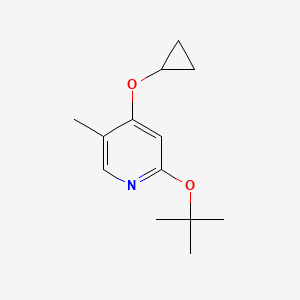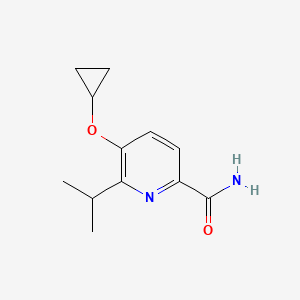
3,5-Dichloro-1,2,4-triazine-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-1,2,4-triazine-6-carbaldehyde is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions and an aldehyde group at the 6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1,2,4-triazine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with suitable aldehyde precursors. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and solvents like dioxane or water are often used. The reaction temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and high yield. The use of continuous flow reactors and automation in the addition of reagents can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-1,2,4-triazine-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using standard oxidizing and reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be formed.
Oxidation Products: The primary oxidation product is 3,5-Dichloro-1,2,4-triazine-6-carboxylic acid.
Reduction Products: The primary reduction product is 3,5-Dichloro-1,2,4-triazine-6-methanol.
Aplicaciones Científicas De Investigación
3,5-Dichloro-1,2,4-triazine-6-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-1,2,4-triazine-6-carbaldehyde is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atoms at the 3 and 5 positions are highly reactive and can be replaced by various nucleophiles, leading to the formation of a wide range of derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The aldehyde group can also participate in reactions with amines to form Schiff bases, which are important intermediates in many biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: This compound is similar in structure but has a phenyl group instead of an aldehyde group.
2,4,6-Trichloro-1,3,5-triazine:
Uniqueness
3,5-Dichloro-1,2,4-triazine-6-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group, which allows it to participate in a diverse range of chemical reactions.
Propiedades
Fórmula molecular |
C4HCl2N3O |
|---|---|
Peso molecular |
177.97 g/mol |
Nombre IUPAC |
3,5-dichloro-1,2,4-triazine-6-carbaldehyde |
InChI |
InChI=1S/C4HCl2N3O/c5-3-2(1-10)8-9-4(6)7-3/h1H |
Clave InChI |
YOCALONVALLEND-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=C(N=C(N=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-(Propane-2,2-diyl)bis(5-fluorobenzo[d]oxazole)](/img/structure/B14850864.png)











